molecular formula C9H10N2O2 B2596449 4-(3-Aminophenoxy)azetidin-2-one CAS No. 1909308-77-5

4-(3-Aminophenoxy)azetidin-2-one

Cat. No.: B2596449
CAS No.: 1909308-77-5
M. Wt: 178.191
InChI Key: AFCFQQHSCJFJPI-UHFFFAOYSA-N
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Description

4-(3-Aminophenoxy)azetidin-2-one is a synthetic organic compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol. It is characterized by a four-membered azetidin-2-one ring (a β-lactam) substituted with a 3-aminophenoxy group at the 4-position. The compound is supplied with the CAS Number 1909308-77-5. As a functionalized azetidin-2-one, this compound serves as a valuable building block in medicinal chemistry and drug discovery. The azetidin-2-one core is a privileged structure in pharmacology, most famously known as the central scaffold of all β-lactam antibiotics . Beyond antibacterial applications, this ring system is a key motif in compounds exhibiting a wide spectrum of biological activities, including antiviral , anticancer , cholesterol-lowering , and cytostatic effects . The presence of the 3-aminophenyl moiety provides a versatile handle for further chemical modification, allowing researchers to conjugate the β-lactam structure to other pharmacophores or create libraries of derivatives for biological screening. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(3-aminophenoxy)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c10-6-2-1-3-7(4-6)13-9-5-8(12)11-9/h1-4,9H,5,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCFQQHSCJFJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)OC2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminophenoxy)azetidin-2-one typically involves the reaction of 3-aminophenol with a suitable azetidinone precursor. One common method is the nucleophilic substitution reaction where 3-aminophenol reacts with 2-chloroazetidin-2-one under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminophenoxy)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The azetidinone ring can be reduced to form the corresponding amine.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

4-(3-Aminophenoxy)azetidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(3-Aminophenoxy)azetidin-2-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The azetidinone ring is known to mimic the transition state of certain enzymatic reactions, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Key Structural and Functional Differences

The biological activity of azetidin-2-one derivatives is highly dependent on substituent type, position, and stereochemistry. Below is a comparative analysis with structurally related compounds:

Table 1: Comparison of Azetidin-2-one Derivatives
Compound Name Substituents/Modifications Biological Activity Key Findings References
4-(3-Aminophenoxy)azetidin-2-one 3-Aminophenoxy at 4-position Theoretical/Inferred Amino group may enhance solubility and hydrogen bonding; activity depends on target. N/A
AZ-5, AZ-10 Para-Cl or dichloro on phenyl ring Anticancer, Antimicrobial EWGs (Cl) enhance activity against gram-negative bacteria and cancer cells.
5c (3-Nitro-phenyl analog) 3-Nitro-phenyl and chromen-2-one moieties Antimicrobial Nitro groups improve potency; MIC values correlate with electron-withdrawing effects.
Thioether CA-4 analog 4-(Methylthio)-phenyl Antiproliferative (nanomolar activity) Overcomes drug resistance in HT-29 colon cancer cells via microtubule disruption.
Compound 32 3-Chloro, oxazole-chromen-2-one Antibacterial Potent against S. aureus and E. coli; chlorine enhances membrane penetration.
Pyrazole-linked derivative 3-Chloro, 4-hydroxyphenyl, dihydro-pyrazole Antitubercular Hydrazide-pyrazole fusion improves anti-mycobacterial activity.
Benzimidazole-azetidinone hybrid Benzimidazole, 3-chloro, phenyl Broad-spectrum antimicrobial Active against C. albicans and S. aureus; synergistic heterocyclic effects.

Antimicrobial vs. Anticancer Profiles

  • Antimicrobial Activity:

    • Chlorine and nitro groups (e.g., AZ-5, 5c) show gram-negative selectivity, likely due to outer membrane disruption .
    • Pyrazole and benzimidazole hybrids () exhibit broad-spectrum activity against fungi and bacteria .
  • Anticancer Activity: Thioether-containing analogs () disrupt microtubules and induce apoptosis, with IC50 values in the nanomolar range . Para-methoxy and diaryl substituents () enhance cytotoxicity in tumor cell lines .

Biological Activity

4-(3-Aminophenoxy)azetidin-2-one is a compound belonging to the azetidinone family, characterized by its four-membered lactam ring structure. This compound is notable due to the presence of an amino group in the meta position, which can significantly influence its biological activity and interaction with various molecular targets. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and potential enzyme-inhibiting properties.

The molecular formula of this compound is C₉H₁₀N₂O₂. The structure includes an azetidinone ring that can participate in various chemical reactions, including oxidation, reduction, and substitution reactions. The unique positioning of the amino group enhances its reactivity and potential as a bioactive compound.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance:

  • Study Findings : A series of synthesized azetidinone derivatives demonstrated potent antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Bacillus anthracis .
  • Mechanism : The mechanism often involves the inhibition of microbial growth by targeting specific enzymes or disrupting cell wall synthesis.
CompoundBacterial StrainActivity Level
This compoundStaphylococcus aureusModerate
This compoundBacillus anthracisSignificant

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • In Vitro Studies : Compounds with similar structures have shown the ability to inhibit the proliferation of cancer cells, particularly breast cancer cell lines like MCF-7 and MDA-MB-231 .
  • Mechanism of Action : The azetidinone scaffold may mimic transition states in enzymatic reactions, acting as an enzyme inhibitor that impedes cancer cell metabolism.
Cell LineIC₅₀ (µM)Reference
MCF-750
MDA-MB-23145

Case Studies

Several case studies have highlighted the biological activities of azetidinone derivatives:

  • Antimicrobial Efficacy : A study synthesized a series of azetidinone derivatives and tested them against clinical isolates. Some compounds exhibited comparable efficacy to established antibiotics like chloramphenicol .
  • Cytotoxicity in Cancer Cells : Another study evaluated the cytotoxic effects of azetidinone derivatives on human solid tumor cell lines, revealing significant antiproliferative effects at nanomolar concentrations .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in critical metabolic pathways.
  • Cell Cycle Disruption : It may induce apoptosis in cancer cells by disrupting normal cell cycle progression.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4-(3-Aminophenoxy)azetidin-2-one derivatives, and how can reaction conditions be optimized?

  • Methodology : The synthesis often involves cyclocondensation reactions between carboxylic acids and imines using catalysts like triethylamine and chloroacetyl chloride. For example, derivatives with substituted phenyl groups can be synthesized via Schiff base intermediates formed from 2-amino-1,3,4-oxadiazole/thiadiazole and aldehydes, followed by ring closure . Optimization includes adjusting stoichiometry (e.g., 1.2–1.5 equivalents of aldehyde), solvent polarity (methanol or DMF), and reaction time (12–24 hours). Monitoring by TLC or HPLC ensures reaction completion.

Q. How is the crystal structure of this compound derivatives resolved, and what software is recommended for refinement?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in solvents like ethyl acetate or DCM. Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) ensures accuracy. For example, the structure of 3-(2,4-dichlorophenoxy)-1-(4-methoxyphenyl)-4-phenylazetidin-2-one was resolved with R factor = 0.047 and data-to-parameter ratio = 14.9 .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR in DMSO-d6 or CDCl3 identify substituent effects (e.g., aromatic protons at δ 6.8–7.5 ppm, azetidinone carbonyl at δ 170–175 ppm).
  • IR : Stretching vibrations for C=O (1680–1720 cm1^{-1}) and N–H (3300–3500 cm1^{-1}) confirm the azetidinone core .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ peaks for derivatives with molecular weights ~350–450 g/mol) .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound derivatives be systematically analyzed?

  • Methodology :

  • Dose-Response Studies : Test derivatives across a concentration gradient (e.g., 1–100 µM) to identify IC50_{50} variability.
  • Structure-Activity Relationship (SAR) : Correlate substituent electronegativity (e.g., electron-withdrawing groups like -NO2_2 or -Cl) with activity. For example, 4-(3-nitrophenyl) derivatives showed reduced antimicrobial activity compared to chloro-substituted analogs due to steric hindrance .
  • Statistical Tools : Use ANOVA or PCA to distinguish assay noise (e.g., plate-to-plate variability) from true biological effects .

Q. What computational strategies predict the binding affinity of this compound derivatives to biological targets?

  • Methodology :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite docks derivatives into target pockets (e.g., bacterial DNA gyrase or human kinase domains). Parameters include grid spacing (0.375 Å) and exhaustiveness (50 runs).
  • MD Simulations : GROMACS or AMBER assesses binding stability over 50–100 ns trajectories. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>60%) to validate poses .
  • QSAR Models : Generate 2D/3D descriptors (e.g., logP, polar surface area) and train regression models using datasets with IC50_{50} values .

Q. How can regioselectivity challenges in azetidin-2-one functionalization be addressed during synthesis?

  • Methodology :

  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) or benzyl groups to shield reactive sites (e.g., the 3-aminophenoxy moiety) during electrophilic substitution.
  • Catalytic Control : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl boronic acids) to selectively modify the azetidinone ring at the 4-position. Yields >80% are achievable with Pd(PPh3_3)4_4 and K2_2CO3_3 in THF .
  • Kinetic vs. Thermodynamic Control : Adjust reaction temperature (e.g., 0°C vs. reflux) to favor specific intermediates. For example, low temperatures stabilize trans-isomers in cyclocondensation reactions .

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